3-((4-methoxyphenyl)amino)-6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
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Overview
Description
The compound “3-((4-methoxyphenyl)amino)-6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one” is a complex organic molecule. It is part of the thieno[2,3-d]pyrimidine family .
Synthesis Analysis
The synthesis of this compound or its derivatives has been mentioned in several studies. For instance, a study mentioned the use of a compound that could serve as a main building block in the synthesis of target heterocyclic systems like thieno[2,3-d]pyrimidine . Another study discussed the synthesis of benzo[4,5]thieno[2,3-b]pyridine derivatives as high triplet energy bipolar host materials .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. A study mentioned the transformations of tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones in the presence of alkynes bearing electron-withdrawing substituents .Scientific Research Applications
Synthesis and Characterization
Research on related compounds focuses on developing novel synthetic methodologies to access fused triazolothiadiazol and triazolopyrimidin derivatives. Nagaraju et al. (2013) reported a facile synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile through multi-step reactions, establishing structures based on spectral data Nagaraju, K., Kotaiah, Y., Sampath, C., Harikrishna, N., & Rao, C. (2013). A facile synthesis of some novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives. Journal of Sulfur Chemistry, 34(3), 264-275. Gomha (2009) described a one-pot synthesis of tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones, emphasizing the efficiency of the synthetic process Gomha, S. M. (2009). A facile one-pot synthesis of 6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones. Monatshefte für Chemie - Chemical Monthly, 140(2), 213-220.
Biological Activities
Several studies have investigated the antimicrobial activities of compounds within this chemical family. For instance, Soliman et al. (2009) synthesized a series of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, revealing preliminary antimicrobial testing that identified certain compounds with significant activity against C. albicans and S. aureus Soliman, R., Habib, N. S., El-Tombary, A. A., El‐Hawash, S. A., & Shaaban, O. G. (2009). Synthesis of Tetrahydro- benzothieno(2,3-d)pyrimidine and Tetrahydrobenzothieno(3,2-e)- (1,2,4)triazolo(4,3-c)pyrimidine Derivatives as Potential Antimicrobial Agents. Scientia Pharmaceutica, 77(4), 755-774. The work by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, some of which demonstrated good to moderate antimicrobial activities, highlighting the potential of these compounds in addressing resistant microbial strains Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 15(4), 2427-2438.
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. For instance, one study suggested that benzo[4,5]thieno[2,3-b]pyridine derivatives may serve as models for the development of antimalarial agents . Another study discussed the potential of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials for different applications .
Mechanism of Action
Target of Action
Similar compounds have been shown to have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .
Mode of Action
It’s known that the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that thiazole derivatives, which share a similar structure with this compound, can serve as estrogen receptor ligands, neuropeptides, and y5 adenosine receptors . They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . Furthermore, thiazoles are involved in the development of pain therapy drugs .
Result of Action
Three similar compounds were evaluated against a breast cancer cell line for their antitumor activity . This suggests that this compound may also have potential antitumor activity.
properties
IUPAC Name |
14-(4-methoxyanilino)-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-25-11-8-6-10(7-9-11)19-17-21-22-18-20-15-14(16(24)23(17)18)12-4-2-3-5-13(12)26-15/h6-9H,2-5H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOAIAXDTJUZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NNC3=NC4=C(C5=C(S4)CCCC5)C(=O)N32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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